molecular formula C10H14O4 B1672849 Floverine CAS No. 27318-86-1

Floverine

Cat. No. B1672849
CAS RN: 27318-86-1
M. Wt: 198.22 g/mol
InChI Key: WWCVTBASZDLZAC-UHFFFAOYSA-N
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Description

Floverine is a fluorine-based compound known for its unique chemical properties and wide range of applications. Fluorine compounds are highly reactive and versatile, making them valuable in various scientific and industrial fields. This compound, in particular, has garnered attention due to its stability and effectiveness in specific reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of floverine involves several synthetic routes, primarily focusing on the introduction of fluorine atoms into organic or inorganic molecules. One common method is the direct fluorination of organic compounds using elemental fluorine. This process requires stringent conditions due to the high reactivity of fluorine gas, often conducted at low temperatures and in the presence of inert solvents .

Industrial Production Methods

Industrial production of this compound typically involves the electrolysis of potassium hydrogen fluoride in anhydrous hydrogen fluorideThe process requires careful handling to prevent explosive recombination of the gases .

Chemical Reactions Analysis

Types of Reactions

Floverine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen fluoride, potassium fluoride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state fluorine compounds, while substitution reactions can produce a variety of fluorinated organic molecules .

Scientific Research Applications

Floverine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs that exhibit improved bioavailability and metabolic stability.

    Industry: Applied in the production of high-performance materials, such as fluoropolymers and specialty chemicals

Mechanism of Action

The mechanism of action of floverine involves its interaction with molecular targets through the formation of strong covalent bonds with carbon, hydrogen, and other elements. These interactions often result in the stabilization of reactive intermediates and the enhancement of reaction rates. The molecular pathways involved include the activation of specific enzymes and the modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Floverine can be compared to other fluorine-based compounds, such as:

  • Fluoromethane
  • Fluoroethane
  • Fluorobenzene

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. While other fluorine compounds may exhibit high reactivity, this compound’s stability under various conditions makes it particularly valuable for specific applications in research and industry .

properties

IUPAC Name

2-(3,5-dimethoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCVTBASZDLZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181762
Record name Floverine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27318-86-1
Record name Floverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Floverine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77YM77P92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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